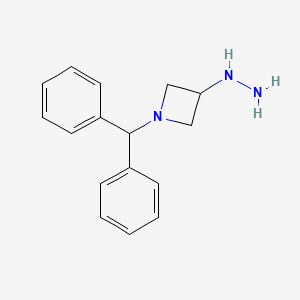

(1-Benzhydryl-azetidin-3-yl)-hydrazine

Description

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEBVGZSDJOXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from Azetidine Precursors

The foundational route involves constructing the azetidine scaffold prior to functionalization:

Step 1: Azetidine Ring Formation

Benzhydrylamine reacts with epichlorohydrin in methanol or ethanol at 20–25°C for 48–50 hours, forming 1-benzhydrylazetidin-3-ol hydrochloride. This intermediate’s purity is critical, requiring recrystallization from ethanol/water mixtures to achieve >99% HPLC purity.

Step 2: Hydrazine Functionalization

The hydroxyl group undergoes mesylation using methanesulfonyl chloride (MsCl) in acetonitrile with triethylamine, yielding a mesylate intermediate. Subsequent displacement with hydrazine hydrate in isopropanol at 70°C for 12 hours affords the target compound.

Key Data:

Mesylation-Aminolysis Strategy

A streamlined two-step protocol avoids isolating intermediates:

-

In-situ Mesylation:

1-Benzhydrylazetidin-3-ol reacts with MsCl (1.2 eq) in acetonitrile at 0–5°C, with triethylamine (1.5 eq) as base. The mesylate precipitates upon water quench, enabling direct filtration. -

Hydrazine Displacement:

The wet mesylate cake reacts with hydrazine hydrate (5 eq) in isopropanol at 70°C under pressure (1–2 MPa), yielding (1-Benzhydryl-azetidin-3-yl)-hydrazine as a monoacetate salt after acidification.

Advantages:

Advanced Microreactor-Based Synthesis

Continuous-Flow Methodology

A patent-pending method employs microreactors to enhance reaction kinetics and safety:

Process Parameters:

| Variable | Optimal Range |

|---|---|

| Temperature | 230–250°C |

| Pressure | 1.8–2.0 MPa |

| Residence Time | 1.1–1.2 minutes |

| Flow Rate | 60–70 mL/min |

Procedure:

-

Reaction Solution Preparation:

Benzhydrylamine and epichlorohydrin (1:1.3 molar ratio) in ethanol react at 27°C for 48 hours to form an intermediate. -

Microreactor Processing:

The solution is pumped through a heated microreactor, achieving near-instantaneous cyclization and functionalization. -

Workup:

Ethanol removal via rotary evaporation followed by ethyl acetate trituration yields 1-benzhydryl-3-hydroxylazetidine hydrochloride (85% yield), which is subsequently converted to the hydrazine derivative.

Comparative Analysis of Methodologies

Table 1: Method Comparison

The microreactor approach reduces thermal degradation risks and improves reproducibility, critical for GMP compliance.

Quality Control and Characterization

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6):

δ 7.3–7.5 (m, 10H, benzhydryl Ar-H), 4.1–4.3 (m, 1H, azetidine CH), 3.6–3.8 (m, 2H, azetidine CH2), 2.9–3.1 (m, 2H, azetidine CH2), 1.8–2.0 (br s, 2H, NH2). -

FTIR (KBr):

3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-N stretch), 1450 cm⁻¹ (C-H azetidine).

Table 2: Analytical Specifications

| Test | Acceptance Criteria |

|---|---|

| Assay (HPLC) | ≥98.5% |

| Residual Solvents | <500 ppm |

| Heavy Metals | <10 ppm |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: (1-Benzhydryl-azetidin-3-yl)-hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing compounds.

Reduction: The benzhydryl group can be reduced to form simpler hydrocarbons.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety may yield azides, while substitution reactions can produce a variety of azetidine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that (1-Benzhydryl-azetidin-3-yl)-hydrazine exhibits promising antitumor properties. A study demonstrated its ability to induce apoptosis in cancer cells by inhibiting the p53-MDM2 interaction, a crucial pathway in tumorigenesis. This compound showed effective cell cycle deceleration and apoptosis induction in various cancer cell lines, including breast and colon cancer cells .

Neuropharmacology

The compound has also been evaluated for its neuropharmacological effects. Its derivatives have been investigated as potential dopamine antagonists, targeting pathways involved in neurodegenerative diseases such as Parkinson's disease. In vitro studies revealed that certain azetidine derivatives could modulate dopaminergic activity, suggesting therapeutic potential in managing dopamine-related disorders .

Antimicrobial Properties

In addition to its anticancer and neuropharmacological applications, this compound has shown antimicrobial activity against various pathogens. Research findings indicate that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Study 1: Antitumor Effects

A study published in a reputable journal investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of azetidine derivatives, including this compound. The findings suggested that these compounds could protect neurons from oxidative stress-induced damage, offering insights into their use for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1-Benzhydryl-azetidin-3-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Structural Analogues

Azetidine Derivatives

- 1-Benzhydrylazetidin-3-amine hydrochloride (CAS 90604-02-7): Replaces the hydrazine group with an amine (-NH2). The absence of the -NH-NH2 moiety reduces redox activity but retains the benzhydryl group’s lipophilicity. This substitution may alter biological target engagement, as amines are common in receptor-ligand interactions .

- 1-Benzhydrylazetidin-3-ol hydrochloride (CAS 54881-13-9): Features a hydroxyl (-OH) group instead of hydrazine. The hydroxyl enhances hydrogen-bonding capacity, improving aqueous solubility compared to the hydrazine derivative. However, reduced nucleophilicity limits its utility in condensation reactions .

Non-Azetidine Hydrazine Derivatives

- N’-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (): These compounds incorporate a benzimidazole core instead of azetidine. However, the azetidine’s smaller ring size and strain may confer greater reactivity in synthetic pathways .

- 1-(6-Fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine (): Replaces azetidine with a benzothiazole ring. The fluorine atom introduces electronegativity, enhancing metabolic stability. The hydrazine group forms a hydrazone linkage, similar to the target compound, but the benzothiazole’s aromaticity may reduce conformational flexibility compared to azetidine .

Physicochemical Properties

| Compound | Core Structure | Functional Group | Solubility (Predicted) | Key Reactivity |

|---|---|---|---|---|

| (1-Benzhydryl-azetidin-3-yl)-hydrazine | Azetidine | Hydrazine (-NH-NH2) | Low (lipophilic) | Condensation, cyclization |

| 1-Benzhydrylazetidin-3-amine HCl | Azetidine | Amine (-NH2) | Moderate | Nucleophilic substitution |

| N’-Benzylidene-benzohydrazides | Benzimidazole | Hydrazide (-CONHNH2) | Low to moderate | Hydrazone formation, tautomerization |

| 6-Fluoro-benzothiazole-hydrazine | Benzothiazole | Hydrazine (-NH-NH2) | Low (aromatic) | Photoactivity, redox reactions |

Biological Activity

(1-Benzhydryl-azetidin-3-yl)-hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is thought to involve interference with essential cellular processes and enzymatic functions in microorganisms. For instance, studies have shown that derivatives of this compound can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial effect .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| 3c | E. coli | 25 | Excellent |

| 3d | Staphylococcus aureus | 22 | Good |

| 3a | Pseudomonas aeruginosa | 15 | Moderate |

| 3b | Klebsiella pneumoniae | 18 | Moderate |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against various cancer cell lines. Notably, one study demonstrated that certain derivatives exhibited substantial cytotoxicity against the MCF-7 breast cancer cell line. The MTT assay revealed that derivative 3c achieved a remarkable inhibition rate of 77% at a concentration of 100 µg/ml, while derivative 3d showed a 63% inhibition rate .

Table 2: Cytotoxicity of this compound Derivatives

| Compound Derivative | Cell Line | Inhibition (%) at 100 µg/ml |

|---|---|---|

| 3c | MCF-7 | 77 |

| 3d | MCF-7 | 63 |

| 3e | MCF-7 | 49 |

| 3a | MCF-7 | 55 |

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets within cells. The azetidine ring and hydrazine moiety are believed to play crucial roles in its mechanism of action:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.

- Cell Membrane Disruption : Interaction with cell membranes can lead to increased permeability, ultimately resulting in cell death.

- DNA Interaction : Some derivatives may bind to DNA or RNA, disrupting critical processes such as replication and transcription.

Study on Antimicrobial Activity

A recent study focused on synthesizing various derivatives of this compound and evaluating their antimicrobial properties using the well diffusion method. The results indicated that compounds with specific substituents exhibited enhanced antibacterial activity compared to others, emphasizing the importance of chemical structure in biological efficacy .

Study on Anticancer Activity

In another investigation, researchers evaluated the anticancer effects of synthesized derivatives against several cancer cell lines. The study concluded that modifications to the azetidine structure could significantly enhance cytotoxicity, paving the way for future drug development targeting specific cancer types .

Q & A

Basic: What are the optimal synthetic routes for preparing (1-Benzhydryl-azetidin-3-yl)-hydrazine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves hydrazine condensation with a pre-functionalized azetidine precursor. For example:

- Step 1: Prepare the azetidine scaffold with a benzhydryl group at the 1-position. This may involve nucleophilic substitution or reductive amination of ketones .

- Step 2: Introduce the hydrazine moiety via refluxing with hydrazine hydrate in ethanol or acetic acid. Similar protocols are used in hydrazone syntheses, where hydrazine reacts with carbonyl groups under acidic or neutral conditions .

- Purity Control: Recrystallize the product from ethanol or dichloromethane/hexane mixtures. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm with -NMR to detect residual solvents or unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- -NMR and -NMR: Key for confirming the hydrazine (-NH-NH) and benzhydryl aromatic protons. Look for characteristic signals:

- Hydrazine NH protons appear as broad singlets near δ 5.5–9.4 ppm, depending on hydrogen bonding .

- Azetidine ring protons resonate as multiplet signals between δ 3.0–4.5 ppm .

- FTIR: The N-H stretch (3200–3400 cm) and C-N stretches (1100–1250 cm) confirm hydrazine and azetidine functional groups .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns, distinguishing regioisomers .

Advanced: How can computational methods elucidate the reaction mechanisms involving this compound in catalytic processes?

Methodological Answer:

- DFT Calculations: Optimize transition states and intermediates for reactions like hydrazine-catalyzed metathesis or cycloadditions. For example, study the energetics of cycloreversion steps in hydrazine-catalyzed reactions to identify rate-determining barriers .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, particularly in polar solvents like ethanol or DMF, which stabilize ionic intermediates .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR or GC-MS) .

Advanced: What experimental strategies mitigate stability issues of this compound under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at –20°C under inert atmosphere if degradation occurs above 40°C .

- Hydrolytic Sensitivity: Test stability in aqueous buffers (pH 1–14) via -NMR over 24–72 hours. Hydrazines are prone to hydrolysis in acidic conditions; neutral or slightly basic buffers (pH 7–9) are preferred for biological assays .

- Light Sensitivity: Use amber vials and monitor UV-vis absorption changes under UV light exposure (e.g., 254 nm for 1–6 hours) .

Advanced: How to design kinetic studies for hydrazine-mediated reactions involving this compound?

Methodological Answer:

- Rate Law Determination: Use stopped-flow spectroscopy or in-situ IR to track hydrazine consumption. For example, monitor the disappearance of the carbonyl peak (1700–1750 cm) in hydrazone formation .

- Isolation of Intermediates: Quench reactions at timed intervals and analyze via LC-MS or -NMR. For example, trap hemiaminal intermediates in hydrazine-aldehyde reactions .

- Competitive Experiments: Compare reaction rates with substituted analogs (e.g., electron-withdrawing vs. donating groups on the benzhydryl moiety) to assess electronic effects .

Advanced: What strategies resolve contradictions in reported biological activities of hydrazine derivatives?

Methodological Answer:

- SAR Studies: Systematically vary substituents on the azetidine or benzhydryl groups and test against a standardized assay (e.g., antimicrobial MIC assays). For example, fluorinated analogs may enhance membrane permeability .

- Meta-Analysis: Cross-reference bioactivity data with structural databases (e.g., PubChem) to identify outliers. Confirm conflicting results via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) .

- Computational Docking: Model interactions with target proteins (e.g., cytochrome P450) to rationalize discrepancies in IC values .

Basic: How to optimize yields in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Monitoring: Use LC-MS or -NMR after each step to identify low-yielding steps. For example, azetidine ring closure may require elevated temperatures (80–100°C) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) for imine formation in hydrazine condensations .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates, while ethanol/acetic acid mixtures enhance hydrazone formation .

Advanced: What are the challenges in scaling up syntheses of this compound for preclinical studies?

Methodological Answer:

- Purification Bottlenecks: Replace column chromatography with recrystallization or distillation. For example, use fractional crystallization in ethanol/water for hydrazine derivatives .

- Safety Protocols: Address hydrazine toxicity by implementing closed-system reactors and real-time gas monitoring (e.g., for NH release during cycloreversion) .

- Batch Consistency: Validate reproducibility across 3–5 pilot batches (1–10 g scale) using QbD principles. Key parameters: reaction time, temperature, and stirring rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.